1-Hydroxy-4-methoxy-2-naphthoic acid

Description

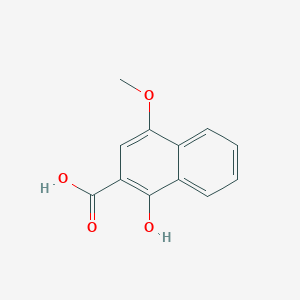

a herbicidal compound produced by Streptosporangium cinnabarinum ATCC 31213; structure in first source

Properties

CAS No. |

108170-53-2 |

|---|---|

Molecular Formula |

C12H10O4 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

1-hydroxy-4-methoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H10O4/c1-16-10-6-9(12(14)15)11(13)8-5-3-2-4-7(8)10/h2-6,13H,1H3,(H,14,15) |

InChI Key |

CAXOIULERYZINL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)O)C(=O)O |

Synonyms |

1-hydroxy-4-methoxy-2-naphthoic acid hm-naphthoic acid |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 1-Hydroxy-4-methoxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Hydroxy-4-methoxy-2-naphthoic acid, alongside detailed experimental protocols and an exploration of its biological activities. This document is intended to serve as a valuable resource for professionals in research, and drug development.

Chemical and Physical Properties

This compound is a substituted naphthoic acid with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol .[1] While specific experimental data for some physical properties remain elusive in publicly available literature, the known data and data for structurally similar compounds are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available | |

| Appearance | Not available |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Technique | Key Data Points |

| ¹H NMR | Data available, but specific shifts from primary literature are needed for a complete profile. |

| ¹³C NMR | Data available, but specific shifts from primary literature are needed for a complete profile. |

| IR | Data not available. |

| Mass Spec | Data not available. |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not explicitly described in the available literature. However, a general method for the preparation of aromatic methyl methoxycarboxylates from corresponding hydroxycarboxylic acids has been patented.[3] This process involves the reaction of the hydroxycarboxylic acid with dimethyl sulphate in the presence of a base in an aqueous solution.[3]

Another general method for the preparation of hydroxy naphthoic acids involves the Kolbe-Schmitt reaction, where a potassium naphtholate is reacted with carbon dioxide under substantially anhydrous conditions.[4]

General Workflow for Synthesis (Hypothetical):

Caption: Hypothetical synthesis workflow for this compound.

Purification Protocol

Purification of the crude product is critical to obtain a high-purity sample for analysis and biological testing. A common technique for the purification of similar compounds is recrystallization.

Experimental Steps for Recrystallization (General):

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, acetic acid, or a solvent mixture).

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Table 3: Hypothetical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Workflow for HPLC Analysis:

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1-羟基-2-萘甲酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 4. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 1-Hydroxy-4-methoxy-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-4-methoxy-2-naphthoic acid is a valuable scaffold in medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, focusing on the most probable and industrially relevant pathway: the Kolbe-Schmitt carboxylation of 4-methoxy-1-naphthol (B1194100). This guide details the likely synthetic steps, the underlying chemical principles, and a proposed experimental protocol based on established methodologies for similar transformations.

Introduction

This compound is a carboxylic acid derivative of a substituted naphthol. Its structural features, including the hydroxyl and methoxy (B1213986) groups on the naphthalene (B1677914) ring, make it an attractive building block for the synthesis of more complex molecules with potential biological activity. The strategic placement of functional groups allows for a variety of subsequent chemical modifications. This guide will focus on the most direct and established method for its synthesis.

The Core Synthesis Pathway: Kolbe-Schmitt Carboxylation

The most logical and widely utilized method for the synthesis of aromatic hydroxy acids is the Kolbe-Schmitt reaction.[1][2][3] This reaction involves the carboxylation of a phenoxide (or in this case, a naphthoxide) with carbon dioxide, typically under pressure and at elevated temperatures.[1]

The proposed synthesis pathway for this compound involves two key stages:

-

Synthesis of the Precursor: Preparation of 4-methoxy-1-naphthol.

-

Carboxylation: The Kolbe-Schmitt reaction of 4-methoxy-1-naphthol to yield the final product.

Stage 1: Synthesis of 4-methoxy-1-naphthol

The starting material for the core reaction is 4-methoxy-1-naphthol. While commercially available from various suppliers, its synthesis is a critical first step for a comprehensive understanding of the entire pathway. A common method for the preparation of aryl methyl ethers is the Williamson ether synthesis. In this case, 1,4-dihydroxynaphthalene (B165239) would be selectively methylated.

Proposed Experimental Protocol for the Synthesis of 4-methoxy-1-naphthol:

A plausible method for the synthesis of 4-methoxy-1-naphthol involves the methylation of 1,4-dihydroxynaphthalene.

-

Deprotonation: 1,4-dihydroxynaphthalene is treated with a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, in an appropriate solvent to form the corresponding phenoxide. The choice of base and solvent is crucial for achieving regioselectivity.

-

Methylation: A methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the methyl group and displacing the leaving group to form the methyl ether.

-

Workup and Purification: The reaction mixture is then worked up to remove unreacted reagents and byproducts. This typically involves neutralization with an acid, extraction with an organic solvent, and purification of the product by techniques such as recrystallization or column chromatography.

Stage 2: Kolbe-Schmitt Carboxylation of 4-methoxy-1-naphthol

This is the pivotal step in the synthesis of this compound. The reaction proceeds via the electrophilic aromatic substitution of the naphthoxide ion by carbon dioxide.

Proposed Experimental Protocol for the Kolbe-Schmitt Carboxylation:

-

Formation of the Naphthoxide: 4-methoxy-1-naphthol is treated with a strong base, typically sodium hydroxide or potassium hydroxide, to form the sodium or potassium salt of the naphthol (naphthoxide).[1][4] This is often done in a solvent-free manner or in a high-boiling inert solvent.

-

Carboxylation under Pressure: The dried naphthoxide is then subjected to a high pressure of carbon dioxide in an autoclave. The temperature is elevated to facilitate the reaction. The specific conditions of temperature and pressure are critical for the regioselectivity and yield of the carboxylation. For naphthol derivatives, the carboxylation often occurs at the ortho position to the hydroxyl group.[1]

-

Acidification and Isolation: After the reaction is complete, the resulting salt of the carboxylic acid is dissolved in water and acidified with a strong acid, such as hydrochloric acid or sulfuric acid. This protonates the carboxylate and the phenoxide, leading to the precipitation of the crude this compound.

-

Purification: The crude product is then collected by filtration and purified, typically by recrystallization from a suitable solvent to obtain the final product of high purity.

Data Presentation

Table 1: Reactants and Reagents for the Kolbe-Schmitt Carboxylation

| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-methoxy-1-naphthol | C₁₁H₁₀O₂ | 174.20 | Starting Material |

| Sodium Hydroxide | NaOH | 40.00 | Base |

| Carbon Dioxide | CO₂ | 44.01 | Carboxylating Agent |

| Hydrochloric Acid | HCl | 36.46 | Acid for Workup |

Table 2: Expected Product and Byproducts

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| This compound | C₁₂H₁₀O₄ | 218.21 | Main Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct of Workup |

| Water | H₂O | 18.02 | Byproduct/Solvent |

Visualizations

Synthesis Pathway

The following diagram illustrates the overall synthesis pathway from 1,4-dihydroxynaphthalene to this compound.

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Kolbe-Schmitt Carboxylation

The diagram below outlines the key steps in the experimental workflow for the carboxylation of 4-methoxy-1-naphthol.

Caption: Experimental workflow for the Kolbe-Schmitt carboxylation step.

Conclusion

The synthesis of this compound is most effectively achieved through the Kolbe-Schmitt carboxylation of 4-methoxy-1-naphthol. This method, while requiring specialized equipment for handling high pressures, is a well-established and direct route to this valuable compound. Further research to optimize the reaction conditions, such as temperature, pressure, and catalyst use, could lead to improved yields and purity, enhancing its accessibility for applications in drug discovery and materials science. This guide provides a solid theoretical and practical framework for researchers and professionals embarking on the synthesis of this and related compounds.

References

Spectroscopic Profile of 1-Hydroxy-4-methoxy-2-naphthoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-Hydroxy-4-methoxy-2-naphthoic acid, a naturally occurring naphthoic acid derivative. The information compiled herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound is a secondary metabolite produced by the actinomycete Streptosporangium cinnabarinum ATCC 31213. It has been identified as a compound with herbicidal properties. Accurate and comprehensive spectroscopic data are crucial for its unambiguous identification and for elucidating its structure-activity relationships. This document presents the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are pivotal for the structural elucidation of this compound. The data presented here are from studies on the isolated natural product[1][2].

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.25 | d | 8.5 | H-8 |

| 8.15 | d | 8.5 | H-5 |

| 7.65 | ddd | 8.5, 7.0, 1.5 | H-7 |

| 7.50 | ddd | 8.5, 7.0, 1.5 | H-6 |

| 6.80 | s | H-3 | |

| 4.05 | s | 4-OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.0 | C-2-COOH |

| 158.0 | C-4 |

| 148.0 | C-1 |

| 131.3 | C-8a |

| 126.0 | C-5 |

| 125.8 | C-7 |

| 125.7 | C-8 |

| 125.3 | C-6 |

| 114.9 | C-4a |

| 114.7 | C-2 |

| 104.0 | C-3 |

| 55.7 | 4-OCH₃ |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The reported data was obtained using Electrospray Ionization (ESI).

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Ion |

| ESI⁻ | 217.1 | [M-H]⁻ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-2500 (broad) | O-H | Carboxylic acid O-H stretch |

| ~3200 (broad) | O-H | Phenolic O-H stretch |

| ~3050 | C-H | Aromatic C-H stretch |

| ~2950, 2850 | C-H | Methoxy C-H stretch |

| ~1680 | C=O | Carboxylic acid C=O stretch |

| ~1600, 1580, 1470 | C=C | Aromatic C=C stretching |

| ~1260 | C-O | Aryl ether C-O stretch |

| ~1200 | C-O | Carboxylic acid C-O stretch |

| ~1150 | O-H | Phenolic O-H bend |

| 880-800 | C-H | Aromatic C-H out-of-plane bend |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are outlined below.

NMR Spectroscopy

The NMR spectra were recorded on a spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C.

-

Sample Preparation : The purified compound was dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

-

¹H NMR Acquisition : Standard proton NMR spectra were acquired with a sufficient number of scans to ensure a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer equipped with an electrospray ionization source.

-

Sample Preparation : The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Analysis : The sample solution was introduced into the ESI source. The analysis was performed in negative ion mode to observe the deprotonated molecule [M-H]⁻.

Infrared (IR) Spectroscopy

The following describes a general procedure for obtaining an IR spectrum of a solid sample using the KBr pellet method.

-

Sample Preparation : A small amount of the finely ground solid sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation : The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.

-

Spectral Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a purified compound like this compound.

Caption: General workflow for the spectroscopic characterization of a purified compound.

References

- 1. This compound, a herbicidal compound produced by Streptosporangium cinnabarinum ATCC 31,213 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Hydroxy-2-naphthoic acid(86-48-6) IR Spectrum [chemicalbook.com]

1-Hydroxy-4-methoxy-2-naphthoic acid CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-4-methoxy-2-naphthoic acid is a naturally occurring naphthoic acid derivative. It has been identified as a secondary metabolite produced by the actinomycete Streptosporangium cinnabarinum and has demonstrated herbicidal properties.[1][2] While a specific CAS number for this acid is not consistently reported in major chemical databases, its methyl ester, methyl 1-hydroxy-4-methoxy-2-naphthoate, is registered under CAS number 105379-29-1. The structural similarity of this compound to other bioactive naphthoic acid derivatives suggests its potential for broader applications in drug discovery and development, particularly in the area of anti-inflammatory research. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, known and potential biological activities, and relevant experimental procedures.

Chemical and Physical Properties

While extensive experimental data for this compound is limited, its fundamental properties can be summarized.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₄ | [3] |

| Molecular Weight | 218.209 g/mol | [3] |

| CAS Number | Not consistently available | [3] |

| Methyl Ester CAS No. | 105379-29-1 | |

| Appearance | (Predicted) Crystalline solid | - |

| Solubility | (Predicted) Soluble in organic solvents like DMSO, methanol, ethanol | - |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from a suitable naphthalene (B1677914) precursor, followed by functional group manipulations to introduce the hydroxyl, methoxy, and carboxylic acid moieties. A likely final step would be the hydrolysis of the corresponding methyl ester.

References

A Comprehensive Technical Review of 1-Hydroxy-4-methoxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-4-methoxy-2-naphthoic acid is a specialized aromatic organic compound with documented herbicidal and antibacterial properties. This technical guide provides a comprehensive review of its chemical characteristics, synthesis, biological activities, and the experimental methodologies used for its evaluation. The information is curated to be a key resource for researchers and professionals in the fields of agricultural science, microbiology, and drug development.

Chemical and Physical Properties

Table 1: Spectroscopic Data for this compound [2]

| ¹H NMR (Chemical Shift δ in ppm) | ¹³C NMR (Chemical Shift δ in ppm) |

| 1-OH: Not specified | C-1: 158.0 |

| 4-OCH₃: 3.9 (s) | C-2: 105.0 |

| H-3: 6.8 (s) | C-3: 102.0 |

| H-5: 8.2 (d) | C-4: 155.0 |

| H-6: 7.5 (t) | C-4a: 126.0 |

| H-7: 7.6 (t) | C-5: 127.0 |

| H-8: 8.1 (d) | C-6: 125.0 |

| 2-COOH: Not specified | C-7: 124.0 |

| C-8: 122.0 | |

| C-8a: 131.0 | |

| 2-COOH: 172.0 | |

| 4-OCH₃: 56.0 |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions, particularly the Kolbe-Schmidt reaction, which is a well-known method for the carboxylation of phenols.

A potential synthetic pathway could involve the carboxylation of 1-hydroxy-4-methoxynaphthalene. This reaction would likely proceed by first forming the sodium or potassium salt of 1-hydroxy-4-methoxynaphthalene, followed by treatment with carbon dioxide under pressure and heat. The resulting carboxylate salt would then be acidified to yield the final product.

Caption: Proposed synthesis workflow for this compound.

Biological Activities

Herbicidal Activity

This compound has been identified as a herbicidal compound produced by the actinomycete Streptosporangium cinnabarinum.[2] Its phytotoxic activity has been demonstrated against the aquatic plant Lemna minor.[2] The mechanism of action for many herbicides involves the inhibition of specific enzymes in essential plant metabolic pathways. For instance, some herbicides target the photosystem II (PSII) D1 protein, disrupting photosynthesis.

Caption: Putative mechanism of herbicidal action via inhibition of Photosystem II.

A common experimental protocol to evaluate herbicidal activity involves a petri dish assay with seeds of target weed species.

Experimental Protocol: Herbicidal Activity Assay

-

Preparation of Test Plates: Sterile filter paper is placed in petri dishes.

-

Application of Test Compound: A solution of this compound at various concentrations is evenly applied to the filter paper. A solvent control is also prepared.

-

Seed Planting: Seeds of test plants (e.g., Echinochloa crus-galli and Amaranthus theophrasti) are placed on the treated filter paper.[2]

-

Incubation: The petri dishes are incubated in a controlled environment with appropriate light and temperature conditions.

-

Data Collection: After a set period, parameters such as germination rate, root length, and shoot length are measured.

-

Analysis: The inhibitory effect of the compound is calculated and often expressed as an IC₅₀ value (the concentration required to inhibit 50% of growth).

Caption: Workflow for a typical herbicidal activity assay.

Antibacterial Activity

This compound has demonstrated inhibitory activity against various pathogenic bacteria.[2] The antibacterial mechanism of similar phenolic compounds often involves disruption of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Serial Dilution of Test Compound: A series of dilutions of this compound are made in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at an optimal temperature for bacterial growth for a specified period (e.g., 24 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

-

Determination of Minimum Bactericidal Concentration (MBC): Aliquots from wells showing no growth are plated on agar (B569324) plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Caption: Workflow for antibacterial susceptibility testing.

Conclusion and Future Directions

This compound presents as a promising molecule with potential applications in agriculture as a herbicide and in medicine as an antibacterial agent. The available spectroscopic data provides a solid foundation for its identification and characterization. While a definitive synthetic protocol is yet to be published, established chemical reactions provide a clear path for its laboratory synthesis.

Future research should focus on the total synthesis of this compound to enable more extensive biological evaluation. Elucidation of its precise mechanism of action for both its herbicidal and antibacterial activities will be crucial for its potential development. Further studies should also explore its efficacy against a broader range of plant and microbial species, as well as its toxicological profile, to fully assess its practical utility.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of 1-Hydroxy-4-methoxy-2-naphthoic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves as a comprehensive overview of the known and potential biological activities of 1-Hydroxy-4-methoxy-2-naphthoic acid. While direct research on this specific molecule is limited, this document consolidates the available information and extrapolates potential activities based on structurally related compounds. It aims to provide a foundational resource for researchers interested in exploring the therapeutic or agrochemical potential of this naphthoic acid derivative.

Core Compound Profile

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₂H₁₀O₄ | N/A |

| Molecular Weight | 218.21 g/mol | N/A |

| Known Biological Activity | Herbicidal | [1] |

| Source | Secondary metabolite of Streptosporangium cinnabarinum ATCC 31213 | [1] |

Known Biological Activity: Herbicidal Properties

The most prominently documented biological activity of this compound is its herbicidal effect. It has been identified as a phytotoxic secondary metabolite produced by the actinomycete Streptosporangium cinnabarinum.[1]

Quantitative Herbicidal Activity Data

Detailed quantitative data on the herbicidal efficacy of this compound is not extensively available in publicly accessible literature. However, one study noted its phytotoxic activity against Lemna minor (duckweed).[2] The following table is illustrative of how such data would be presented.

| Test Organism | Assay Type | Concentration | Effect |

| Lemna minor | Growth Inhibition | Data not available | Phytotoxic |

Postulated Mechanism of Herbicidal Action

The precise mechanism of herbicidal action for this compound has not been elucidated. However, based on the activity of other phenolic and naphthoic acid derivatives, several potential mechanisms can be hypothesized:

-

Inhibition of Photosynthesis: Many phenolic compounds interfere with the photosynthetic electron transport chain, leading to a reduction in energy production and the generation of reactive oxygen species (ROS), ultimately causing cell death.

-

Disruption of Plant Growth Regulation: Naphthoic acid derivatives can act as auxin analogs or antagonists, disrupting normal plant growth and development.[3]

-

Enzyme Inhibition: Phenolic compounds are known to inhibit a variety of plant enzymes crucial for metabolic processes.[4][5] This can include enzymes involved in amino acid synthesis, cell wall formation, or defense pathways.

A potential workflow for investigating the herbicidal mechanism of action is outlined below.

Caption: Hypothetical workflow for elucidating the herbicidal mechanism of action.

Potential Biological Activities: An Extrapolative Analysis

Based on the chemical structure of this compound, which features a naphthalene (B1677914) core, a hydroxyl group, a methoxy (B1213986) group, and a carboxylic acid moiety, it is plausible to hypothesize other biological activities. Structurally similar compounds have demonstrated a range of effects, which are summarized below as potential avenues for future research.

Potential Antimicrobial Activity

Naphthoic acid and naphthoquinone derivatives have been reported to possess antibacterial and antifungal properties. The lipophilic naphthalene ring can facilitate membrane disruption, while the phenolic hydroxyl group can contribute to enzyme inhibition or oxidative stress in microbial cells.

Illustrative Minimum Inhibitory Concentrations (MICs) of Related Compounds:

| Compound Class | Test Organism | MIC (µg/mL) |

| Naphthoquinones | Staphylococcus aureus | 1 - 50 |

| Naphthoic acid esters | Escherichia coli | 10 - 100 |

| Phenolic acids | Candida albicans | 5 - 200 |

Potential Cytotoxic and Anti-cancer Activity

Many natural and synthetic naphthoquinone and naphthol derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Potential mechanisms include the induction of apoptosis, inhibition of topoisomerase, and generation of reactive oxygen species.

Illustrative IC₅₀ Values of Related Compounds:

| Compound Class | Cell Line | IC₅₀ (µM) |

| Hydroxynaphthoquinones | Human breast cancer (MCF-7) | 0.5 - 20 |

| Naphthoic acid amides | Human colon cancer (HCT-116) | 5 - 50 |

| Dimeric Naphthoquinones | Human melanoma (A375) | 1 - 10 |

Potential Anti-inflammatory Activity

Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. The hydroxyl group on the naphthalene ring of this compound could potentially scavenge free radicals and inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

A simplified, hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism is depicted below.

Caption: Postulated anti-inflammatory signaling pathway.

Proposed Experimental Protocols for Activity Screening

For researchers wishing to investigate the potential biological activities of this compound, the following are generalized experimental protocols based on standard methodologies.

Herbicidal Activity Assay (Lemna minor)

-

Culture Preparation: Maintain axenic cultures of Lemna minor in a defined growth medium (e.g., Steinberg medium) under controlled conditions (25°C, continuous light).

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the growth medium.

-

Inoculation: Transfer a set number of healthy Lemna minor fronds into each well of a multi-well plate containing the different concentrations of the test compound.

-

Incubation: Incubate the plates for a defined period (e.g., 7 days) under the same controlled conditions.

-

Data Collection: At the end of the incubation period, count the number of fronds and/or measure the total frond area or dry weight.

-

Analysis: Calculate the percentage of growth inhibition relative to a solvent control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Serially dilute this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plate under conditions appropriate for the test organism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7, A549) in appropriate medium and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Determine the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

The general workflow for a cytotoxicity assay is presented below.

Caption: General experimental workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a natural product with confirmed herbicidal activity. However, the full extent of its biological potential remains largely unexplored. The structural motifs present in this molecule suggest that it may also possess antimicrobial, cytotoxic, and anti-inflammatory properties.

This technical guide provides a framework for initiating further research into this promising compound. Future studies should focus on:

-

Elucidating the mechanism of its herbicidal action.

-

Conducting broad-spectrum screening for antimicrobial, cytotoxic, and anti-inflammatory activities.

-

Performing structure-activity relationship (SAR) studies to identify key functional groups and potentially optimize activity.

-

Investigating its safety and toxicity profile in relevant in vitro and in vivo models.

By systematically exploring these avenues, the scientific community can unlock the full potential of this compound for applications in agriculture, medicine, and beyond.

References

- 1. This compound, a herbicidal compound produced by Streptosporangium cinnabarinum ATCC 31,213 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Molecular Mechanisms of 1-Hydroxy-4-methoxy-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-4-methoxy-2-naphthoic acid, a naphthoic acid derivative, has been identified as a compound with potential herbicidal and pharmacological activities. While direct comprehensive studies on its mechanism of action are limited, analysis of structurally related compounds provides a strong foundation for postulating its primary molecular targets and signaling pathways. This technical guide synthesizes the available evidence, focusing on its likely roles as a modulator of the Aryl Hydrocarbon Receptor (AhR) and an inhibitor of the NF-κB and MAPK inflammatory signaling cascades. This document provides a detailed overview of these potential mechanisms, relevant experimental protocols, and quantitative data from analogous compounds to guide future research and development.

Introduction

This compound is a synthetic organic compound with a naphthalene (B1677914) core. Its structural similarity to other biologically active naphthoic acid derivatives suggests its potential for a range of applications, from agriculture to medicine. Notably, it has been identified as a herbicidal compound[1]. Furthermore, related naphthoic acid derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties, primarily through interaction with key cellular signaling pathways. This guide will explore the probable mechanisms of action of this compound based on the activities of its structural analogs.

Potential Mechanisms of Action

Based on current research, the mechanism of action of this compound can be hypothesized to involve two primary pathways: modulation of the Aryl Hydrocarbon Receptor (AhR) and inhibition of pro-inflammatory signaling through the NF-κB and MAPK pathways.

Aryl Hydrocarbon Receptor (AhR) Agonism

Studies on structurally similar compounds, such as 1,4-dihydroxy-2-naphthoic acid and 1,4-dimethoxy-2-naphthoic acid, have demonstrated their activity as agonists of the Aryl Hydrocarbon Receptor (AhR)[2][3]. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cellular differentiation[4].

Upon binding to a ligand like a naphthoic acid derivative, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1[2][3]. This activation can lead to a range of cellular responses, including anti-inflammatory effects.

Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of related naphthoic acid derivatives are strongly linked to the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Methyl-1-hydroxy-2-naphthoate, the methyl ester of a close analog, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by targeting these pathways[5].

NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. This compound is hypothesized to inhibit this pathway, likely by preventing the degradation of IκBα.

MAPK Pathway: The MAPK family, including p38 and JNK, are key regulators of cellular stress responses. Upon activation by inflammatory signals, these kinases phosphorylate downstream transcription factors that contribute to the expression of inflammatory mediators. It is proposed that this compound can suppress the phosphorylation and activation of p38 and JNK.

Quantitative Data from Structurally Related Compounds

| Compound | Assay | Cell Line | Endpoint | Result | Reference |

| 1,4-dihydroxy-2-naphthoic acid | CYP1A1 mRNA Induction | YAMC (mouse colon) | Fold Induction (vs. control) | ~450-fold at 50 µM | [2] |

| 1-hydroxy-2-naphthoic acid | CYP1B1 mRNA Induction | YAMC (mouse colon) | Maximal TCDD-like response | - | [3] |

| Methyl-1-hydroxy-2-naphthoate | NO Production Inhibition | LPS-stimulated macrophages | IC50 | Data not specified, significant inhibition shown | [5] |

| Methyl-1-hydroxy-2-naphthoate | IL-6 & TNF-α Release Inhibition | LPS-stimulated macrophages | - | Dose-dependent inhibition | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in validating the proposed mechanisms of action for this compound.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

Objective: To determine if this compound can activate the AhR signaling pathway.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) or colon adenocarcinoma (Caco-2) cells, which endogenously express AhR, are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours). A known AhR agonist (e.g., TCDD) is used as a positive control, and a vehicle (e.g., DMSO) as a negative control.

-

RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of AhR target genes, such as CYP1A1 and CYP1B1.

-

Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against CYP1A1, CYP1B1, and AhR, followed by a secondary antibody. Protein bands are visualized and quantified. A decrease in AhR protein levels can indicate receptor activation and subsequent degradation[2].

-

Data Analysis: The fold change in gene and protein expression relative to the vehicle control is calculated.

NF-κB Inhibition Assay

Objective: To investigate the inhibitory effect of this compound on the NF-κB signaling pathway.

Methodology:

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), for a defined period (e.g., 30 minutes for protein analysis, 6-24 hours for cytokine analysis).

-

Western Blot for IκBα Degradation: Cytoplasmic extracts are prepared and analyzed by Western blotting using an antibody against IκBα to assess its degradation.

-

NF-κB p65 Nuclear Translocation: Nuclear extracts are prepared and analyzed by Western blotting for the p65 subunit of NF-κB. Alternatively, immunofluorescence microscopy can be used to visualize the translocation of p65 from the cytoplasm to the nucleus.

-

ELISA for Pro-inflammatory Cytokines: The cell culture supernatant is collected, and the levels of secreted pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The levels of IκBα, nuclear p65, and secreted cytokines in the treated groups are compared to the LPS-only control.

MAPK Phosphorylation Assay

Objective: To determine if this compound inhibits the phosphorylation of MAPK proteins.

Methodology:

-

Cell Culture and Treatment: Similar to the NF-κB assay, macrophage cells are pre-treated with the compound and then stimulated with LPS.

-

Protein Extraction: Whole-cell lysates are prepared at various time points after LPS stimulation (e.g., 0, 15, 30, 60 minutes).

-

Western Blotting: The lysates are analyzed by Western blotting using primary antibodies specific for the phosphorylated forms of p38 (p-p38) and JNK (p-JNK). Antibodies for total p38 and JNK are used as loading controls.

-

Data Analysis: The ratio of phosphorylated protein to total protein is calculated and compared between the treated and untreated groups.

Herbicidal Mechanism of Action: A Hypothesis

While the exact herbicidal mechanism of this compound is not elucidated, related naphthoquinone derivatives have been shown to act as inhibitors of Photosystem II (PS II) in plants[3]. These inhibitors typically bind to the D1 protein of the PS II complex, blocking electron transport and leading to oxidative stress and cell death. Another potential target for herbicidal naphthoic acid derivatives is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in plastoquinone (B1678516) and tocopherol biosynthesis. Inhibition of HPPD leads to a deficiency in carotenoids, resulting in photobleaching and plant death. Further research is required to determine if this compound acts on either of these targets.

Conclusion

The available evidence from structurally related compounds strongly suggests that this compound likely exerts its biological effects through the modulation of the Aryl Hydrocarbon Receptor and the inhibition of the NF-κB and MAPK signaling pathways. These mechanisms provide a plausible explanation for its potential anti-inflammatory properties. Its herbicidal activity may be attributed to the disruption of key photosynthetic or biosynthetic pathways in plants. The experimental protocols detailed in this guide provide a framework for the definitive elucidation of the molecular mechanisms of this compound, which will be critical for its future development and application in both agricultural and pharmaceutical contexts. Further investigation is warranted to confirm these hypotheses and to determine the specific molecular interactions and dose-dependent effects of this compound.

References

- 1. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. Design, Synthesis, and Herbicidal Activity of Natural Naphthoquinone Derivatives Containing Diaryl Ether Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 1-Hydroxy-4-methoxy-2-naphthoic Acid: A Technical Guide on its Historical Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and synthesis of 1-Hydroxy-4-methoxy-2-naphthoic acid. First identified as a natural product with herbicidal properties, this naphthoic acid derivative has drawn interest for its biological activity. This document details its initial isolation, proposes a viable synthetic pathway based on established chemical transformations, and presents available physicochemical data. Furthermore, it explores the potential mechanism of action, drawing parallels with related compounds that have been studied more extensively. This guide aims to be a foundational resource for researchers interested in the further investigation and application of this molecule.

Historical Discovery

The first documented discovery of this compound was not in a synthetic chemistry laboratory, but rather through the exploration of natural products. In 1997, a research team led by C. Pfefferle at the University of Tübingen, Germany, isolated the compound from the fermentation broth of the actinomycete Streptosporangium cinnabarinum (strain ATCC 31213).[1] Their work, published in The Journal of Antibiotics, identified it as a novel herbicidal compound.[1] This discovery highlighted the potential of microbial sources for novel bioactive molecules and laid the groundwork for future investigation into the biological activities of this class of compounds.

Physicochemical Properties

Despite its discovery, detailed quantitative data for this compound remains scarce in publicly accessible databases. The following table summarizes the currently available information. It is important to note that key physical properties such as melting and boiling points are not yet determined or widely reported.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₄ | [2] |

| Molecular Weight | 218.21 g/mol | [2] |

| CAS Number | Not Assigned | [2] |

| Melting Point | Not Available | [2] |

| Boiling Point | Not Available | [2] |

Proposed Synthesis

While a specific, peer-reviewed synthesis for this compound has not been found in the current literature, a plausible synthetic route can be devised based on well-established reactions for analogous naphthalene (B1677914) derivatives. The proposed pathway involves the carboxylation of a suitable methoxynaphthol precursor. The Kolbe-Schmitt reaction, a common method for the synthesis of hydroxyaromatic acids, provides a strong foundation for this proposed synthesis.[3]

A potential starting material for this synthesis is 1-hydroxy-4-methoxynaphthalene. The synthesis would proceed as follows:

Step 1: Formation of the Potassium Naphtholate Salt

1-hydroxy-4-methoxynaphthalene is treated with a strong base, such as potassium hydroxide, in an aprotic solvent to form the corresponding potassium naphtholate salt. This step is crucial as the phenoxide is much more susceptible to electrophilic attack by carbon dioxide than the neutral phenol.

Step 2: Carboxylation under Pressure

The potassium naphtholate salt is then subjected to carboxylation using carbon dioxide under elevated temperature and pressure. The carboxyl group is directed to the ortho position of the hydroxyl group due to the coordination of the potassium ion with the incoming carbon dioxide and the oxygen of the hydroxyl group.

Step 3: Acidification and Isolation

The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the this compound. The solid product can then be isolated by filtration and purified by recrystallization.

Biological Activity and Potential Signaling Pathway

Herbicidal Activity

As established in its initial discovery, this compound exhibits herbicidal properties.[1] While the specific molecular target has not been definitively identified for this compound, many naphthoquinone-based herbicides are known to interfere with photosynthesis.[4] A prominent mechanism of action for this class of compounds is the inhibition of the D1 protein within Photosystem II (PSII) of the photosynthetic electron transport chain.[4] This inhibition disrupts the flow of electrons, leading to the production of reactive oxygen species and ultimately, cell death in the target plant.

Potential Interaction with the Aryl Hydrocarbon Receptor (AhR)

Interestingly, several studies have demonstrated that various hydroxylated and methoxylated naphthoic acid derivatives can act as agonists or antagonists of the aryl hydrocarbon receptor (AhR).[5] The AhR is a ligand-activated transcription factor involved in regulating the expression of a wide range of genes, including those involved in xenobiotic metabolism.[5] The activation of the AhR signaling pathway by environmental and endogenous ligands can have diverse physiological and toxicological effects. Given the structural similarity of this compound to known AhR ligands, it is plausible that some of its biological effects could be mediated through this pathway. Further research is required to confirm this hypothesis and elucidate the specific downstream effects of such an interaction.

Conclusion and Future Directions

This compound stands as a molecule of interest at the intersection of natural product chemistry and potential agrochemical or pharmaceutical development. Its discovery as a herbicidal agent of microbial origin underscores the vast untapped potential of natural sources for novel chemical entities. While a definitive synthetic protocol and comprehensive physicochemical characterization are yet to be published, established synthetic methodologies provide a clear path for its laboratory preparation.

Future research should focus on several key areas:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic route and the full characterization of its physical and spectroscopic properties are essential for enabling further research.

-

Elucidation of Herbicidal Mechanism: In-depth studies are needed to confirm the precise molecular target of its herbicidal activity, particularly its interaction with Photosystem II.

-

Investigation of AhR Activity: The potential interaction of this compound with the aryl hydrocarbon receptor warrants further investigation to understand its broader toxicological and pharmacological profile.

-

Exploration of Other Biological Activities: Given its structural features, the compound should be screened for other potential biological activities, such as antimicrobial, antifungal, or anticancer effects.

This technical guide serves as a starting point for researchers, providing the current state of knowledge and highlighting the significant opportunities for future investigation into this intriguing natural product.

References

- 1. This compound, a herbicidal compound produced by Streptosporangium cinnabarinum ATCC 31,213 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 4. Design, Synthesis, and Herbicidal Activity of Natural Naphthoquinone Derivatives Containing Diaryl Ether Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1-Hydroxy-4-methoxy-2-naphthoic Acid: A Technical Guide

For Immediate Release

Current State of Knowledge: An Analog-Based Perspective

Exhaustive searches of scientific databases did not yield specific quantitative solubility data for 1-Hydroxy-4-methoxy-2-naphthoic acid. However, valuable insights can be gleaned from its close structural analog, 1-Hydroxy-2-naphthoic acid. The qualitative solubility of this related compound is summarized below. It is crucial to note that while this information provides a useful starting point, the presence of a methoxy (B1213986) group in the target compound will influence its solubility characteristics.

| Solvent | Qualitative Solubility |

| Alcohol | Freely Soluble |

| Benzene | Freely Soluble |

| Cold Water | Insoluble |

| Diethyl Ether | Freely Soluble |

| Hot Water | Sparingly Soluble |

| Alkali | Readily Soluble |

Disclaimer: The data presented in this table is for the analogous compound 1-Hydroxy-2-naphthoic acid and should be used as a directional reference only.

Theoretical Considerations: Factors Influencing Solubility

The solubility of an organic molecule like this compound is a complex interplay of its structural features and the properties of the solvent. Key factors include:

-

Polarity: The principle of "like dissolves like" is fundamental. The presence of a polar carboxyl (-COOH) and a hydroxyl (-OH) group suggests potential solubility in polar solvents.

-

Hydrogen Bonding: The hydroxyl and carboxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with protic solvents like water and alcohols.

-

Molecular Size and Aromaticity: The nonpolar, aromatic naphthalene (B1677914) core contributes to hydrophobicity, which can limit aqueous solubility.

-

pH: As a carboxylic acid, the compound's solubility in aqueous media is expected to be highly pH-dependent. In basic solutions, the deprotonation of the carboxylic acid to form a more polar carboxylate salt will significantly increase aqueous solubility.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative solubility data, a standardized experimental protocol is required. The shake-flask method is the gold standard for determining thermodynamic solubility.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, buffer solutions of various pH)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the tested temperature.

-

Conclusion

While direct experimental data on the solubility of this compound remains to be published, this guide provides a robust framework for its determination. By understanding the key factors that influence its solubility and by employing a rigorous experimental protocol such as the shake-flask method, researchers can generate the critical data needed to advance their drug development and scientific research efforts. The provided methodologies and theoretical considerations serve as a valuable resource for scientists working with this and other similar novel chemical entities.

Unraveling the Structural Nuances of 1-Hydroxy-4-methoxy-2-naphthoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Hydroxy-4-methoxy-2-naphthoic acid, a derivative of naphthoic acid, belongs to a class of organic compounds with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure at the atomic level is paramount for elucidating its physicochemical properties, predicting its biological activity, and designing novel derivatives with enhanced functionalities. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound. While specific experimental data for this exact compound is not publicly available, this document outlines the standard experimental protocols and presents data from closely related compounds to serve as a valuable reference for researchers in the field.

Crystallographic Data of a Related Compound: 1-Hydroxy-2-naphthoic acid

In the absence of specific crystallographic data for this compound, we present the data for the closely related compound, 1-Hydroxy-2-naphthoic acid, to provide insights into the potential crystal packing and molecular geometry. A new polymorph of 1-hydroxy-2-naphthoic acid was identified during co-crystallization experiments.[1]

| Parameter | Value |

| Chemical Formula | C₁₁H₈O₃ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 6.9798 |

| b (Å) | 3.8107 |

| c (Å) | 32.790 |

| α (°) | 90.00 |

| β (°) | 93.901 |

| γ (°) | 90.00 |

| Volume (ų) | 870.3 |

| Z | 4 |

| Residual Factor | 0.0618 |

Table 1: Crystallographic data for a polymorph of 1-Hydroxy-2-naphthoic acid.[1]

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of a small organic molecule such as this compound.

Synthesis:

A plausible synthetic route to this compound could involve the carboxylation of 4-methoxy-1-naphthol (B1194100). A general procedure is outlined below:

-

Starting Material Preparation: 4-methoxy-1-naphthol is prepared or obtained commercially.

-

Kolbe-Schmitt Reaction: The sodium salt of 4-methoxy-1-naphthol is prepared by reacting it with a strong base like sodium hydroxide. This phenoxide is then subjected to carboxylation using carbon dioxide under elevated temperature and pressure.

-

Acidification: The resulting sodium salt of the carboxylic acid is then acidified, typically with a mineral acid like hydrochloric acid, to precipitate the desired this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to obtain a crystalline solid.

Crystallization:

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Common crystallization techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

X-ray Diffraction Analysis:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, related naphthoic acid derivatives have shown interesting pharmacological properties. For instance, 1,4-dihydroxy-2-naphthoic acid has been identified as a microbial-derived metabolite that can act as an agonist or antagonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, immune responses, and cell cycle control.

The activation of AhR by a ligand leads to its translocation into the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

This technical guide provides a foundational understanding of the crystal structure analysis of this compound. Although direct experimental data for this compound is limited, the information on related molecules and the generalized experimental protocols offer a solid starting point for researchers. The potential interaction with signaling pathways such as the Aryl Hydrocarbon Receptor pathway highlights the importance of further investigation into the biological activities of this and related naphthoic acid derivatives. Future studies focusing on the synthesis, crystallization, and comprehensive structural and biological characterization of this compound are warranted to unlock its full potential in drug discovery and materials science.

References

An In-depth Technical Guide to 1-Hydroxy-4-methoxy-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-Hydroxy-4-methoxy-2-naphthoic acid.

Core Molecular Data

This compound is a derivative of naphthoic acid, characterized by the presence of hydroxyl and methoxy (B1213986) functional groups on the naphthalene (B1677914) ring. These substitutions significantly influence its chemical and biological properties.

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

Experimental Protocols: Synthesis of Hydroxynaphthoic Acids

General Methodology for the Synthesis of a Hydroxynaphthoic Acid via the Kolbe-Schmitt Reaction:

-

Formation of the Naphthoxide: The corresponding naphthol precursor is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the more reactive sodium or potassium naphthoxide.

-

Carboxylation: The resulting naphthoxide is then subjected to a high-pressure environment of carbon dioxide at an elevated temperature (typically 125-150°C). The phenoxide undergoes electrophilic substitution, with the carbon dioxide acting as the electrophile, to introduce a carboxyl group onto the aromatic ring.

-

Acidification: The reaction mixture is then acidified, typically with a strong mineral acid like sulfuric acid, to protonate the carboxylate and yield the final hydroxy-naphthoic acid product.

The regioselectivity of the carboxylation (the position where the carboxyl group is added) can be influenced by factors such as the choice of alkali metal and the reaction temperature.

Hypothetical Synthesis Workflow for this compound:

The synthesis of this compound would likely start from 4-methoxy-1-naphthol. The following workflow outlines the key steps based on the Kolbe-Schmitt reaction.

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Signaling Pathway

While no specific signaling pathway for this compound has been delineated in the available literature, research on structurally similar compounds, such as 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), provides valuable insights. 1,4-DHNA has been identified as a modulator of the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor involved in regulating the expression of genes encoding for xenobiotic-metabolizing enzymes, such as cytochrome P450s (e.g., CYP1A1 and CYP1B1).

Upon binding to a ligand like 1,4-DHNA, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter regions of its target genes, thereby modulating their transcription. This pathway is a critical component of cellular responses to various endogenous and exogenous compounds.

Caption: Hypothesized Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

Technical Guide: Physicochemical and Thermochemical Data Landscape for 1-Hydroxy-4-methoxy-2-naphthoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for 1-Hydroxy-4-methoxy-2-naphthoic acid, a known herbicidal compound. Due to a lack of experimentally determined thermochemical data for this specific molecule in the current scientific literature, this guide also presents data for the closely related compound, 1-Hydroxy-2-naphthoic acid, as an illustrative example. Furthermore, a general experimental protocol for determining the enthalpy of combustion for solid organic compounds is detailed.

Physicochemical Properties of this compound

This compound is a natural product isolated from Streptosporangium cinnabarinum and has been identified as a herbicidal compound.[1] While extensive thermochemical data is not available, the following molecular identifiers and basic properties have been reported.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₄ | [2] |

| Molecular Weight | 218.21 g/mol | [2] |

| InChIKey | CAXOIULERYZINL-YHMJCDSICI | [2] |

| SMILES | COC1=CC(=C(O)C2=C1C=CC=C2)C(O)=O | [2] |

| CAS Number | Not Available | [2] |

| Melting Point | Not Available | [2] |

| Boiling Point | Not Available | [2] |

| Density | Not Available | [2] |

Illustrative Data: Physicochemical and Crystallographic Properties of 1-Hydroxy-2-naphthoic Acid

To provide researchers with a comparative dataset, this section summarizes the available data for 1-Hydroxy-2-naphthoic acid, a structurally similar compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₃ | [3] |

| Molecular Weight | 188.18 g/mol | [3] |

| CAS Number | 86-48-6 | [3] |

| Melting Point | 195-205 °C (decomposes) | |

| Solubility | Almost insoluble in cold water; freely soluble in alcohol, benzene, ether, alkalies. | |

| Crystal System | Monoclinic | |

| Space Group | P 1 21/n 1 | |

| Unit Cell Dimensions | a = 6.9798 Å, b = 3.8107 Å, c = 32.790 Åα = 90.00°, β = 93.901°, γ = 90.00° |

Experimental Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry

While specific experimental thermochemical data for this compound is not available, the following provides a detailed, generalized methodology for determining the standard enthalpy of combustion for a solid organic compound using bomb calorimetry.

Objective: To determine the gross heat of combustion (ΔcH°) of a solid sample at constant volume.

Apparatus:

-

Isoperibol bomb calorimeter

-

Oxygen bomb

-

Crucible (silica or platinum)

-

Fuse wire (platinum or nickel-chromium)

-

Cotton thread

-

Calorimeter bucket

-

High-precision thermometer or temperature sensor

-

Stirrer

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Analytical balance (accurate to ±0.1 mg)

Procedure:

-

Sample Preparation:

-

A precisely weighed sample of the compound (typically 0.5 - 1.0 g) is pressed into a pellet.

-

The pellet is placed in the crucible.

-

-

Bomb Assembly:

-

A fuse wire of known length is attached to the electrodes of the bomb head, ensuring it is in contact with the sample pellet. A cotton thread of known mass and heat of combustion may be used to aid ignition.

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure condensation of water vapor formed during combustion.

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.

-

The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

-

Calorimeter Setup:

-

The sealed bomb is submerged in a known mass of water in the calorimeter bucket.

-

The calorimeter lid, containing the stirrer and temperature sensor, is placed in position.

-

The system is allowed to come to thermal equilibrium while stirring continuously.

-

-

Measurement:

-

The temperature of the water is recorded at regular intervals (e.g., every minute) for a period before ignition to establish a baseline drift (the fore-period).

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature is recorded at frequent intervals as it rises rapidly after ignition.

-

Recording continues until the rate of temperature change becomes constant again (the after-period).

-

-

Post-Combustion Analysis:

-

The bomb is depressurized, opened, and inspected for any signs of incomplete combustion (e.g., soot).

-

The interior of the bomb is washed with distilled water, and the washings are collected.

-

The nitric acid formed from residual atmospheric nitrogen and the sulfuric acid (if the sample contains sulfur) are determined by titration.

-

Data Analysis:

The total heat released (q_total) is calculated from the corrected temperature rise (ΔT) and the energy equivalent of the calorimeter (ε_calorimeter), which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid.

q_total = ε_calorimeter * ΔT

The gross heat of combustion of the sample (ΔU_comb) is then calculated by subtracting the heat contributions from the ignition wire and any auxiliary materials (e.g., cotton thread) and correcting for the heat of formation of nitric acid.

Corrections to Standard State:

Washburn corrections are applied to convert the heat of combustion at constant volume (ΔU_comb) to the standard enthalpy of combustion at constant pressure (ΔH°_comb). This involves accounting for the change in the number of moles of gas in the reaction and the energy associated with the initial and final states of the reactants and products.

Visualizations

The following diagrams illustrate a conceptual workflow for the isolation and characterization of this compound and a logical diagram of its herbicidal action.

Caption: Isolation and Characterization Workflow.

Caption: Logical Flow of Herbicidal Action.

References

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 1-Hydroxy-4-methoxy-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 1-Hydroxy-4-methoxy-2-naphthoic acid. While direct experimental and computational data for this specific molecule are not extensively available in public literature, this document outlines a robust, state-of-the-art computational protocol based on established methodologies for analogous molecular structures. The presented data are theoretical values derived from a proposed computational study, designed to serve as a reference for future research and drug development endeavors.

Introduction

This compound, a derivative of naphthoic acid, presents a scaffold of significant interest in medicinal chemistry. The presence of hydroxyl, methoxy, and carboxylic acid functional groups on the naphthalene (B1677914) ring suggests potential for diverse biological activities. Quantum chemical calculations offer a powerful, non-experimental method to elucidate the molecular properties, reactivity, and potential bioactivity of such compounds, thereby accelerating the drug discovery and development process.

This guide details a hypothetical yet highly plausible computational workflow for this compound, leveraging Density Functional Theory (DFT), a workhorse of modern computational chemistry. The objective is to provide a comprehensive understanding of its structural, electronic, and spectroscopic properties.

Computational Methodology

The following section outlines a detailed protocol for performing quantum chemical calculations on this compound. This methodology is based on protocols commonly employed for similar aromatic and polycyclic compounds.[1][2][3][4][5]

2.1. Molecular Structure Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

-

Software: Gaussian 09 or a similar quantum chemistry software package is recommended.[4][5]

-

Method: Density Functional Theory (DFT) is the chosen method. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is selected for its proven accuracy in describing a wide range of molecular systems.[1][2][3]

-

Basis Set: The 6-311++G(d,p) basis set is proposed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[6][7]

-

Procedure: The geometry optimization is performed without any symmetry constraints to ensure the true global minimum on the potential energy surface is located. The convergence criteria are set to the software's default values for tight optimization.

2.2. Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra, a vibrational frequency analysis is performed.

-

Method: The same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization is used.

-

Procedure: The calculation of harmonic vibrational frequencies is performed. The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated frequencies can be scaled by an appropriate factor (typically around 0.96 for B3LYP) to better match experimental data.

2.3. Electronic Properties Analysis